
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine is a chiral amine derivative of tetrahydroisoquinoline. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral reagents to achieve enantioselective synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and continuous flow reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the amine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-5,6,7,8-Tetrahydroisoquinolin-5-amine: The enantiomer of the compound, which may have different biological activities.
Tetrahydroisoquinoline: The parent compound, lacking the chiral amine group.
Isoquinoline: The fully aromatic precursor to tetrahydroisoquinoline derivatives.
Uniqueness
(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine is unique due to its chiral nature, which can lead to specific interactions with biological targets. This stereochemistry is crucial for its activity and selectivity in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(5R)-5,6,7,8-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2/t9-/m1/s1 |
Clé InChI |
YURMVGXJVVCSMU-SECBINFHSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C=NC=C2)N |
SMILES canonique |
C1CC(C2=C(C1)C=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



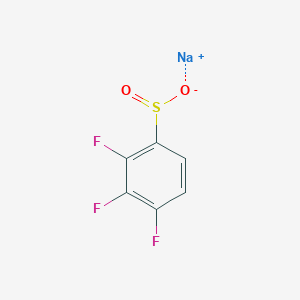
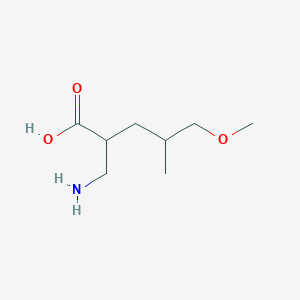
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)

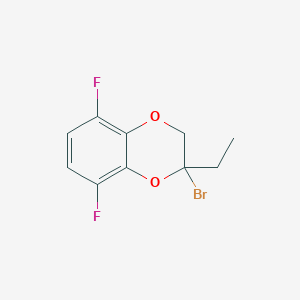
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
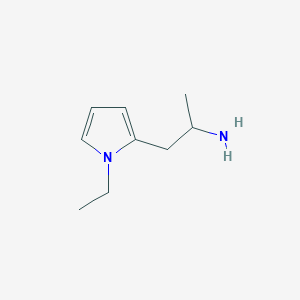
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

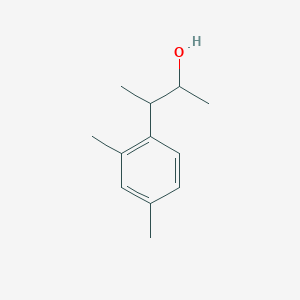
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
